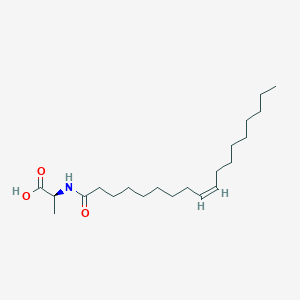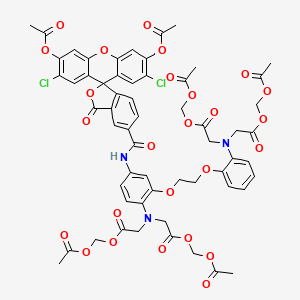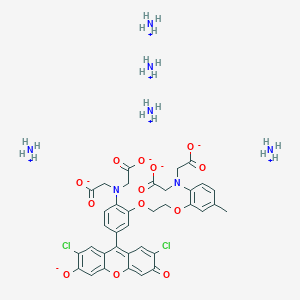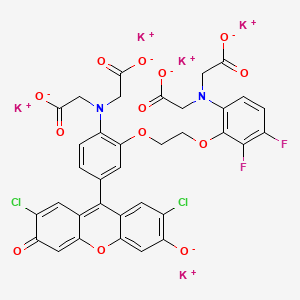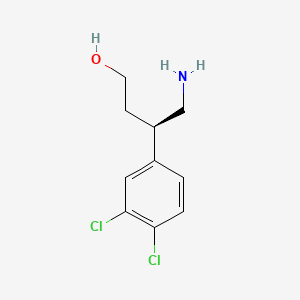
1,N6-エテノアデノシン 5'-モノホスフェート (ナトリウム塩)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) is a highly fluorescent analog of adenosine 5’-monophosphate. It is characterized by a long fluorescent lifetime, detectability at low concentrations, a relatively long wavelength of excitation (250-300 nm), and emission at 415 nm . This compound is often used as a probe in various biochemical assays due to its unique fluorescent properties .
科学的研究の応用
1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical assays to study enzyme activities and reaction mechanisms.
Biology: Employed in the study of nucleic acid interactions and as a marker in fluorescence microscopy.
Industry: Utilized in the development of fluorescent sensors and other analytical tools.
準備方法
The preparation of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) involves several synthetic routes. One common method includes the reaction of adenosine 5’-monophosphate with chloroacetaldehyde under controlled conditions to introduce the etheno group . The reaction is typically carried out in an aqueous solution at a slightly acidic pH to facilitate the formation of the etheno derivative. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反応の分析
1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the etheno group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include aqueous or organic solvents, controlled temperatures, and specific pH ranges to optimize the reaction outcomes. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound .
作用機序
The mechanism of action of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The etheno group enhances its binding affinity and fluorescent properties, making it a valuable tool for studying biochemical pathways. The compound’s fluorescence allows for the detection and quantification of its interactions in various assays .
類似化合物との比較
1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) is unique due to its fluorescent properties, which distinguish it from other adenosine monophosphate analogs. Similar compounds include:
N6-Methyladenosine 5’-monophosphate (sodium salt): Another modified adenosine monophosphate with different functional groups and properties.
Adenosine 5’-monophosphate (sodium salt): The unmodified form of the compound, lacking the etheno group and fluorescent properties.
The uniqueness of 1,N6-Ethenoadenosine 5’-monophosphate (sodium salt) lies in its ability to serve as a fluorescent probe, making it highly valuable in various scientific research applications .
特性
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N5O7P.2Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22);;/q;2*+1/p-2/t6-,8-,9-,12-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSQHHAQCKSCRL-CMUBXXRSSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N5Na2O7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
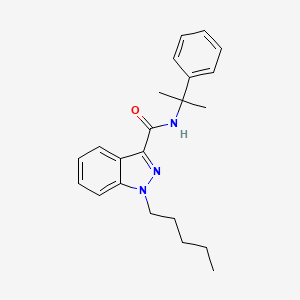
![1-[2-[Tert-butyl(dimethyl)silyl]-3-hydroxyphenyl]propan-1-one](/img/structure/B593684.png)

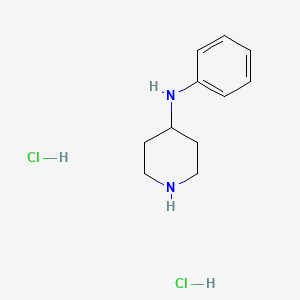

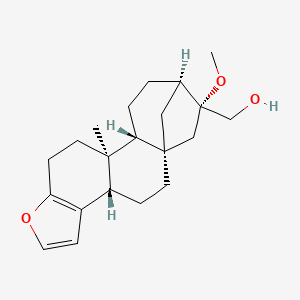
![ethyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593699.png)
![N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide](/img/structure/B593701.png)
